Cas no 13586-68-0 (3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde)

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde structure
13586-68-0 structure
Product Name:3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
Numero CAS:13586-68-0
MF:C14H18O
MW:202.292124271393
CID:154763
PubChem ID:114659
Update Time:2025-04-19

3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-(tert-Butyl)-2-methylphenyl)acrylaldehyde
    • 2-Propenal,3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-2-Propenal
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-Propenal
    • p-tert-butyl-2-methylcinnamaldehyde
    • (2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-(4-(1,1-dimethylethyl)phenyl)-2-methyl-
    • Cinnamaldehyde, p-tert-butyl-alpha-methyl-
    • p-tert-butyl-.alpha.-methyl-Cinnamaldehyde
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-propena
    • 4-TERT-BUTYL CINNAMALDEHYDE
    • 4-tert-Butyl-ALPHA-methylcinnamaldehyde
    • 3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropenal
    • 3,4-(1,1-DIMETHYLETHYL)PHENYL-2-METHYL-2-PROPENAL
    • alpha-methyl-4-tert-butylcinnamaldehyde
    • 3-(p-tert.butyl-phenyl)-2-methyl-acrolein
    • AKOS017547844
    • ZZSXZEFWZXSQPX-UHFFFAOYSA-N
    • 13586-68-0
    • DTXSID7065546
    • 3-(4-tert.-butylphenyl)-2-methylprop-2-enal
    • 1-(p-tert.butylphenyl)-2-formyl-1-propene
    • 3-p-tertiary butylphenyl-2-methyl-prop-2-enal
    • 3-(4-tert-butylphenyl)-2-methylprop-2-enal
    • 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
    • DB-063102
    • Inchi: 1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3
    • Chiave InChI: ZZSXZEFWZXSQPX-UHFFFAOYSA-N
    • Sorrisi: O=CC(C)=CC1C=CC(=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 202.13584
  • Massa monoisotopica: 202.135765
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 0.959
  • Punto di ebollizione: 300.8°Cat760mmHg
  • Punto di infiammabilità: 125.2°C
  • Indice di rifrazione: 1.53
  • PSA: 17.07
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